3-O-(2-Iodoethyl)-D-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

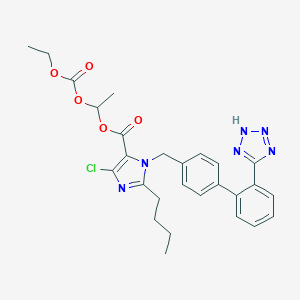

3-O-(2-Iodoethyl)-D-glucose, commonly known as Iodoethylglucose, is a radioactive glucose analog that is used in scientific research for imaging and studying glucose metabolism in living organisms. It is a valuable tool in the field of molecular imaging and is widely used in various research applications.

Mecanismo De Acción

Iodoethylglucose works by mimicking the structure of glucose, which allows it to be taken up by cells in the same way as glucose. Once inside the cell, Iodoethylglucose is phosphorylated and trapped, which allows it to be detected using PET imaging.

Efectos Bioquímicos Y Fisiológicos

Iodoethylglucose is generally well-tolerated and does not have any significant biochemical or physiological effects on the body. However, as with any radioactive substance, there is a small risk of radiation exposure, which should be carefully monitored.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Iodoethylglucose is its ability to provide non-invasive imaging of glucose metabolism in living organisms. This allows researchers to study glucose uptake and distribution in real-time, which can provide valuable insights into various biological processes. However, there are some limitations to the use of Iodoethylglucose, including its short half-life, which limits the time window for imaging, and its relatively high cost compared to other imaging agents.

Direcciones Futuras

There are several future directions for the use of Iodoethylglucose in scientific research. One potential application is in the study of neurological disorders, such as Alzheimer's disease, where glucose metabolism is known to be altered. Additionally, there is ongoing research into the development of new glucose analogs that may have improved imaging properties compared to Iodoethylglucose. Overall, Iodoethylglucose is a valuable tool in the field of molecular imaging, and its use is likely to continue to expand in the future.

Métodos De Síntesis

The synthesis of Iodoethylglucose involves the reaction of glucose with iodine and ethylene oxide in the presence of a catalyst. The resulting compound is then purified and labeled with a radioactive isotope, typically fluorine-18, to produce the final product.

Aplicaciones Científicas De Investigación

Iodoethylglucose is primarily used in positron emission tomography (PET) imaging to study glucose metabolism in living organisms. It is particularly useful in cancer research, as cancer cells have a higher rate of glucose metabolism compared to normal cells. By injecting a small amount of Iodoethylglucose into a patient, researchers can track the uptake and distribution of glucose in the body, which can provide valuable information about the presence and progression of cancer.

Propiedades

Número CAS |

152099-89-3 |

|---|---|

Nombre del producto |

3-O-(2-Iodoethyl)-D-glucose |

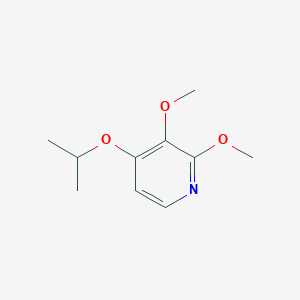

Fórmula molecular |

C8H15IO6 |

Peso molecular |

334.11 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-iodoethoxy)hexanal |

InChI |

InChI=1S/C8H15IO6/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-8,10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |

Clave InChI |

TVNSPMNSKGLORC-ULAWRXDQSA-N |

SMILES isomérico |

C(CI)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |

SMILES |

C(CI)OC(C(C=O)O)C(C(CO)O)O |

SMILES canónico |

C(CI)OC(C(C=O)O)C(C(CO)O)O |

Sinónimos |

3-O-(2-iodoethyl)-D-glucose 3-O-(2-iodoethyl)glucose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)